D-Glucuronic acid sodium salt hydrate

Catalog No.
S1903854
CAS No.
207300-70-7
M.F
C6H11NaO8
M. Wt
234.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucuronic acid sodium salt hydrate

CAS Number

207300-70-7

Product Name

D-Glucuronic acid sodium salt hydrate

IUPAC Name

sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate

Molecular Formula

C6H11NaO8

Molecular Weight

234.14 g/mol

InChI

InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1

InChI Key

FDXOVWIMYQPHRO-HWZSTGBWSA-M

SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+]

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+]
  • Component of Synthetic Interstitial Fluid

    Research has explored the use of D-glucuronic acid sodium salt hydrate as a component in creating synthetic solutions that mimic the chemical composition of interstitial fluid, the fluid that surrounds cells in tissues. This can be useful for studying cellular function and drug interactions in a more realistic environment. Source: Sigma-Aldrich:

  • Carbohydrate Source

    D-glucuronic acid sodium salt hydrate can act as a carbohydrate source for certain cell cultures or biological processes. However, more common carbohydrate sources are typically used in research settings.

  • Chlorine-Free Media Substitute

    D-glucuronic acid sodium salt hydrate has been proposed as a potential substitute for sodium chloride in cell culture media. This could be beneficial for studies where the presence of chloride ions (Cl-) might interfere with the experiment. Source: Sigma-Aldrich:

  • Origin: D-Glucuronic acid is a component of glycosaminoglycans, complex carbohydrates found in connective tissues. It is also a product of glucose metabolism in the body []. Sodium D-glucuronate is a salt formed by neutralizing D-glucuronic acid with sodium hydroxide.
  • Significance: D-Glucuronic acid plays a role in detoxification processes within the body. It conjugates (binds) with various toxins and endogenous compounds, facilitating their excretion through urine []. Sodium D-glucuronate is primarily used in research applications.

Molecular Structure Analysis

  • D-Glucuronic acid sodium salt hydrate has a six-carbon backbone with a carboxylic acid group (COOH) at one end and a primary alcohol group (CH2OH) at the other. It also has four hydroxyl groups (OH) positioned along the chain.
  • Key Feature: The presence of multiple hydroxyl groups makes the molecule hydrophilic (water-loving) [].
  • Notable Aspect: The "hydrate" part of the name indicates the presence of one water molecule associated with each molecule of the salt [].

Chemical Reactions Analysis

  • Synthesis: There are various methods for D-glucuronic acid synthesis, often involving the oxidation of glucose or its derivatives.
  • Decomposition: At high temperatures, D-glucuronic acid can decompose, releasing carbon dioxide and other products. The specific decomposition pathway depends on the reaction conditions.
  • Other Reactions: D-glucuronic acid can participate in conjugation reactions with various xenobiotics (foreign compounds) and endogenous substances in the body [].

Physical And Chemical Properties Analysis

  • Melting Point: 134°C to 138°C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • Stability: Stable under normal storage conditions (below 30°C) []

D-Glucuronic acid acts as a phase II detoxification agent. It conjugates with various compounds in the body, rendering them more water-soluble and facilitating their excretion through urine []. The specific mechanism of action depends on the particular compound being conjugated.

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-16

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